molecular formula C10H8IN3O B11773091 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one

5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one

Cat. No.: B11773091
M. Wt: 313.09 g/mol
InChI Key: XIYVDXPTALYDMO-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenyl Group: Phenylation can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amination: The amino group can be introduced through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of deiodinated or deaminated products.

    Substitution: The amino and iodo groups can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups in place of the amino or iodo groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action for 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the amino and iodo groups could facilitate binding to biological targets through hydrogen bonding and halogen bonding, respectively.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one
  • 5-Amino-4-bromo-2-phenylpyridazin-3(2H)-one
  • 5-Amino-4-fluoro-2-phenylpyridazin-3(2H)-one

Uniqueness

The unique combination of amino, iodo, and phenyl groups in 5-Amino-4-iodo-2-phenylpyridazin-3(2H)-one may confer distinct reactivity and biological activity compared to its analogs. The iodine atom, in particular, can participate in unique interactions and reactions not possible with other halogens.

Properties

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

IUPAC Name

5-amino-4-iodo-2-phenylpyridazin-3-one

InChI

InChI=1S/C10H8IN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2

InChI Key

XIYVDXPTALYDMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)I

Origin of Product

United States

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